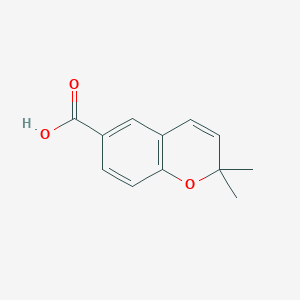

2,2-Dimethyl-2H-chromene-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylchromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-12(2)6-5-8-7-9(11(13)14)3-4-10(8)15-12/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXICIBPYBONRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415747 | |

| Record name | 2,2-Dimethyl-2H-chromene-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anofinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34818-56-9 | |

| Record name | Anofinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34818-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-2H-chromene-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2H-chromene-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anofinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 °C | |

| Record name | Anofinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethyl-2H-chromene-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of 2,2-Dimethyl-2H-chromene-6-carboxylic acid, a molecule of interest in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights and methodologies, ensuring scientific integrity and practical applicability.

Molecular Identity and Physicochemical Properties

This compound, also known as Anofinic acid, belongs to the benzopyran class of organic compounds. Its core structure features a bicyclic system where a pyran ring is fused to a benzene ring, with a carboxylic acid moiety and a gem-dimethyl group conferring specific chemical characteristics.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | |

| Molecular Weight | 204.22 g/mol | |

| CAS Number | 34818-56-9 | |

| IUPAC Name | This compound | |

| Physical State | Solid | |

| Melting Point | 160 °C | |

| Boiling Point | 427.0 ± 45.0 °C (Predicted) | |

| pKa | 4.50 ± 0.40 (Predicted) | |

| XLogP3 | 2.8 |

Structural Representation:

Caption: 2D structure of this compound.

Spectroscopic Characterization

Definitive structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the pyran ring, and the singlet for the two equivalent methyl groups. The carboxylic acid proton will appear as a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons, the aromatic and vinyl carbons, the methyl carbons, and the carbonyl carbon of the carboxylic acid group.[1] While a spectrum is noted as available in databases, specific chemical shift data is not readily accessible in the public domain.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[3]

-

A strong C=O stretch from the carboxylic acid carbonyl, usually around 1700-1725 cm⁻¹.[3]

-

C=C stretching absorptions for the aromatic and pyran rings in the 1450-1600 cm⁻¹ region.

-

C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 204.22. Common fragmentation patterns for similar structures may involve the loss of a methyl group, the carboxylic acid group, or cleavage of the pyran ring.[4]

Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic routes for chromene derivatives. A plausible and commonly employed strategy involves the reaction of a suitably substituted phenol with an α,β-unsaturated carbonyl compound or its equivalent.

Synthetic Strategy: Knoevenagel Condensation followed by Cyclization

A potential synthetic route could involve the Knoevenagel condensation of 4-hydroxybenzaldehyde with a suitable active methylene compound, followed by subsequent reactions to form the pyran ring and introduce the gem-dimethyl group.[5][6]

Conceptual Workflow for Synthesis:

Caption: Conceptual synthesis workflow for this compound.

Step-by-Step Protocol (Illustrative):

-

Protection of the Carboxylic Acid: 4-Hydroxybenzoic acid is first protected, for instance, by converting it to its methyl or ethyl ester, to prevent its interference in subsequent steps.

-

O-Alkylation: The protected 4-hydroxybenzoate is reacted with 3-chloro-3-methyl-1-butyne in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to form the corresponding propargyl ether.

-

Claisen Rearrangement and Cyclization: The propargyl ether undergoes a thermal or acid-catalyzed Claisen-type rearrangement followed by intramolecular hydroalkoxylation to construct the 2,2-dimethyl-2H-chromene ring system.

-

Deprotection: The protecting group on the carboxylic acid is removed, typically by hydrolysis under acidic or basic conditions, to yield the final product.

Purification

Purification of the final compound is critical to remove any unreacted starting materials, byproducts, or residual solvents.

-

Recrystallization: A common method for purifying solid organic compounds. The choice of solvent is crucial and would need to be determined empirically. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal. Potential solvent systems could include ethanol/water, ethyl acetate/hexanes, or toluene.

-

Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A solvent gradient, starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would likely be effective in separating the desired product from impurities.

Biological and Pharmacological Significance

The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[7] These activities are highly dependent on the substitution pattern on the chromene ring.

While specific studies on the biological activity of this compound are limited in publicly available literature, the general class of chromene carboxylic acids has been investigated for various therapeutic applications. For instance, some chromene derivatives have shown potential as anticancer agents.[8] The presence of both the chromene nucleus and a carboxylic acid moiety suggests potential for various biological interactions.

It has been noted that this compound is a natural product found in organisms such as Aspergillus duricaulis and Curvularia fallax.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Recommended Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

References

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR Spectra of Compounds 2a-f. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anofinic acid. PubChem. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of.... Retrieved from [Link]

-

Fu, X. B., Wang, X. F., Chen, J. N., Wu, D. W., Li, T., Shen, X. C., & Qin, J. K. (2015). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Molecules, 20(10), 18565–18584. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Electronic Properties of 4,6-dimethyl-2H-chromen-2-one Substitute Coumarin Derivative via DFT Analysis. Retrieved from [Link]

-

Rodríguez-López, V., Moreno-Escobar, J. A., Ávila-Torres, O., & Tlahuext, H. (2006). 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3616–o3617. [Link]

-

Royal Society of Chemistry. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. PubChem. Retrieved from [Link]

-

Jiang, L., Peng, P., Li, M., Li, L., Zhao, M., Yuan, M., & Yuan, M. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Catalysts, 12(5), 491. [Link]

-

Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Retrieved from [Link]

-

Li, Y., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances, 9(5), 2733-2742. [Link]

-

Reddy, R. J., et al. (2018). An organocatalytic [4 + 2] cascade annulation of salicylaldehydes and 1,3-bisarylsulfonylpropenes has been developed. The Journal of Organic Chemistry, 83(6), 3409-3416. [Link]

-

Khan, I., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega, 7(32), 28247–28261. [Link]

-

Debbabi, M., et al. (2023). Coumarin–Dithiocarbamate Derivatives as Biological Agents. Molecules, 28(14), 5482. [Link]

- Google Patents. (n.d.). Method for producing 2,6-dihydroxybenzoic acid.

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

-

Khan, K. M., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1593. [Link]

-

Schörkl, M., et al. (2021). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Catalysts, 11(11), 1361. [Link]

-

Google Patents. (n.d.). US 11555023 B2. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Deriv. Retrieved from [Link]

- Google Patents. (n.d.). US 11555023 B2.

- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]

Sources

- 1. Anofinic acid | C12H12O3 | CID 5319235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dimethyl-4-oxochroman-6-carboxylic acid | C12H12O4 | CID 11746130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Chromene Carboxylic Acids: From Serendipity to Scaffold

Abstract

The chromene nucleus, a heterocyclic scaffold composed of a fused benzene and pyran ring, is a cornerstone in medicinal chemistry, found in a plethora of natural products and synthetic molecules with profound biological activities.[1][2] This guide provides a technical deep-dive into the discovery, synthesis, and therapeutic landscape of a specific, highly valuable subclass: chromene carboxylic acids. We will navigate from foundational synthetic routes to cutting-edge catalytic methodologies, elucidate the rationale behind experimental designs, and explore the diverse pharmacological applications that establish these compounds as privileged scaffolds in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of chromene carboxylic acids in their work.

The Chromene Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The chromene ring system is a quintessential example of such a scaffold.[2] Naturally occurring chromenes, including flavonoids, tocopherols, and anthocyanins, exhibit a wide array of biological functions.[3] Synthetic derivatives have expanded this chemical space, leading to compounds with potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][4]

The addition of a carboxylic acid moiety to the chromene core introduces a critical functional group that can dramatically influence the molecule's physicochemical properties, such as solubility, and its ability to interact with biological targets. The carboxyl group can act as a hydrogen bond donor and acceptor, or as a metal-chelating group, often serving as a key anchoring point within the active site of an enzyme.[5] This functionalization is a pivotal step in transforming a general chromene scaffold into a targeted therapeutic agent.

The Genesis of Chromene Carboxylic Acids: Key Synthetic Discoveries

The "discovery" of chromene carboxylic acids is not a single event but rather an evolution of synthetic organic chemistry. The ability to synthesize these molecules unlocked the potential to study their biological effects. Early methods often involved multi-step sequences with harsh conditions. A significant advancement has been the development of one-pot, multi-component reactions (MCRs), which offer a more efficient and environmentally friendly approach to synthesizing complex molecules like 2-amino-4H-chromenes.[6]

More recently, the focus has shifted towards highly efficient and selective catalytic methods. These modern techniques provide unprecedented control over the molecular architecture, enabling the synthesis of complex chromene carboxylic acids that were previously inaccessible.

Modern Synthetic Strategies and Methodologies

The contemporary synthesis of chromene carboxylic acids is characterized by elegance and efficiency. Below, we explore two powerful, field-proven methodologies.

Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation

One of the most innovative approaches for synthesizing 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[7][8] This redox-neutral process is highly efficient and represents a significant leap in synthetic strategy.

Causality and Experimental Rationale: This method utilizes N-phenoxyacetamides as the aromatic precursor and methyleneoxetanones as a novel three-carbon source.[8] The rhodium catalyst facilitates the direct functionalization of a C-H bond on the phenoxy starting material, a process that avoids the need for pre-functionalized substrates (e.g., halides or boronic acids), thus improving atom economy. The use of a solvent plays a critical controlling role in the reaction's outcome and regioselectivity.[7][8] The choice of Cesium Acetate (CsOAc) as a base is crucial for the concerted metalation-deprotonation step, which is often rate-limiting.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2H-Chromene-3-Carboxylic Acid

Objective: To synthesize a 2H-chromene-3-carboxylic acid derivative via a C-H activation/[3+3] annulation cascade.[7][8]

Materials:

-

N-phenoxyacetamide (1 equiv., 0.2 mmol)

-

Methyleneoxetanone (1.5 equiv., 0.3 mmol)

-

[Cp*RhCl₂]₂ (catalyst, 2.5 mol%)

-

CsOAc (base, 1 equiv., 0.2 mmol)

-

Acetonitrile (MeCN) or Methanol (MeOH) as solvent (1.0 mL)

Procedure:

-

To a sealed reaction tube, add N-phenoxyacetamide, [Cp*RhCl₂]₂, and CsOAc.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the solvent (MeCN) followed by the methyleneoxetanone via syringe.

-

Seal the tube and place it in a pre-heated oil bath at 60 °C.

-

Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-chromene-3-carboxylic acid.

Self-Validation: The success of this protocol is validated by the high regioselectivity and yield. Control experiments confirm that both the rhodium catalyst and the CsOAc base are indispensable for the reaction to proceed.[7] The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology is particularly effective for synthesizing chromone-2-carboxylic acids.[9]

Causality and Experimental Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[9] This method often leads to cleaner reactions with fewer by-products, simplifying purification. The optimization of parameters such as the base, solvent, temperature, and reaction time is crucial for achieving high yields, which can be improved to over 85%.[9] This approach is robust, cost-effective, and scalable, making it suitable for creating diverse libraries of chromone-based compounds for drug discovery.[9]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of chromene carboxylic acids.

Caption: Inhibition of carbonic anhydrase by a chromene derivative.

Future Perspectives and Conclusion

The journey of chromene carboxylic acids from academic curiosities to high-value therapeutic scaffolds is a testament to the power of synthetic innovation. The development of green and catalytic methods has made these structures more accessible than ever, paving the way for extensive biological screening and lead optimization. [10]Future research will likely focus on expanding the structural diversity through late-stage functionalization, exploring novel biological targets, and leveraging computational chemistry to design next-generation inhibitors with enhanced potency and selectivity. The chromene carboxylic acid core remains a fertile ground for discovery, promising new solutions to pressing challenges in medicine.

References

- Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry.

- 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade.

- Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...

- 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)

- Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. N/A.

- Chromene compounds with promising biological activities.

- Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal.

- Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.

- Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PMC - NIH.

- Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. PMC - NIH.

- Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI.

- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv

- Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.

- Chroman Carboxylic Acids and Their Derivatives.

- Biological importance of structurally diversified chromenes.

- Chromenes: Phytomolecules with Immense Therapeutic Potential.

- Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. MDPI.

- Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. MDPI.

- Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry.

- Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.

- Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Scientific.Net.

- Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2-Dimethyl-2H-chromene-6-carboxylic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chromene Scaffold

The 2,2-dimethyl-2H-chromene moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and biologically active molecules.[1] Its unique structural features contribute to favorable pharmacokinetic properties, making it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive technical overview of a key derivative, 2,2-Dimethyl-2H-chromene-6-carboxylic acid, focusing on its synthesis, detailed characterization, and potential applications in drug discovery.

Core Molecular Identity: Structure and SMILES Notation

This compound is a heterocyclic compound featuring a bicyclic system where a pyran ring is fused to a benzene ring. The "2,2-dimethyl" designation indicates the presence of two methyl groups at the C2 position of the pyran ring, and the "6-carboxylic acid" specifies the location of the carboxyl functional group on the benzene ring.

Canonical SMILES: CC1(C=CC2=C(O1)C=CC(=C2)C(=O)O)C

This Simplified Molecular-Input Line-Entry System (SMILES) notation provides a linear, text-based representation of the molecule's two-dimensional structure, which is invaluable for cheminformatics and database searches.

Key Structural Features:

-

Chromene Core: A bicyclic heteroaromatic system.

-

Gem-dimethyl Group: Two methyl groups on the same carbon (C2), which can influence the molecule's conformation and metabolic stability.

-

Carboxylic Acid Group: A key functional group that can participate in hydrogen bonding and salt formation, significantly impacting solubility and biological target interactions. The carboxylic acid moiety is a common feature in many drugs, though its bioisosteric replacement is an active area of research in drug design.[2]

Synthesis of this compound: A Plausible Experimental Protocol

While a variety of methods exist for the synthesis of the 2H-chromene core, a common and effective strategy involves the reaction of a substituted phenol with an α,β-unsaturated aldehyde or its equivalent.[3] The following protocol outlines a plausible and scientifically sound approach for the synthesis of this compound, starting from the readily available 4-hydroxybenzoic acid. This proposed synthesis is based on established chemical principles for chromene formation.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-Hydroxybenzoic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq).

-

Reagent Addition: Add methanol (a sufficient volume to dissolve the starting material) and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-hydroxybenzoate.

Step 2: Annulation to Form the Chromene Ring

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[4]

-

Base Addition: Add a suitable base, such as potassium carbonate or sodium hydride (1.1 - 1.5 eq), to the solution and stir for a short period at room temperature.

-

Alkylation: Add 3-chloro-3-methyl-1-butyne (1.1 - 1.2 eq) dropwise to the reaction mixture.

-

Cyclization: Heat the reaction mixture to a temperature that facilitates both the initial propargylation and the subsequent[5][5]-sigmatropic rearrangement and cyclization to form the chromene ring. This temperature can range from 80 to 140 °C, depending on the solvent and base used. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain methyl 2,2-dimethyl-2H-chromene-6-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

-

Reaction Setup: Dissolve the methyl 2,2-dimethyl-2H-chromene-6-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, acidify the mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Scientific Integrity: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data for this compound.

| Analytical Technique | Expected Observations and Interpretations |

| ¹H NMR | - Singlet (6H): Around δ 1.4-1.6 ppm, corresponding to the two methyl groups at the C2 position. - Doublet (1H): Around δ 5.6-5.8 ppm, for the vinylic proton at C3. - Doublet (1H): Around δ 6.2-6.4 ppm, for the vinylic proton at C4. - Aromatic Protons (3H): In the range of δ 6.8-8.0 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. - Broad Singlet (1H): A downfield signal (typically > δ 10 ppm) for the carboxylic acid proton, which is exchangeable with D₂O. |

| ¹³C NMR | - Aliphatic Carbons: Resonances for the two methyl carbons and the quaternary C2 carbon. - Vinylic Carbons: Signals for the C3 and C4 carbons of the pyran ring. - Aromatic Carbons: Six distinct signals for the carbons of the benzene ring, with the carboxyl-bearing carbon being downfield. - Carbonyl Carbon: A characteristic signal for the carboxylic acid carbonyl carbon in the range of δ 165-185 ppm.[6] |

| Infrared (IR) Spectroscopy | - Broad O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. - C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid. - C=C Stretches: Absorptions in the 1600-1650 cm⁻¹ region for the aromatic and vinylic double bonds. - C-O Stretch: A signal in the 1200-1300 cm⁻¹ range for the ether linkage in the chromene ring. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₂O₃ = 204.22 g/mol ). - Fragmentation Pattern: Characteristic fragmentation patterns may include the loss of a methyl group (M-15), the loss of the carboxylic acid group (M-45), and other fragments resulting from the cleavage of the chromene ring. |

Applications in Drug Discovery and Development

The 2,2-dimethyl-2H-chromene scaffold is a recurring motif in compounds with a wide range of biological activities. While specific studies on this compound are emerging, the known activities of related compounds suggest several promising avenues for its application in drug discovery.

Potential as an Anticancer Agent

Numerous derivatives of the 2,2-dimethyl-2H-chromene core have been synthesized and evaluated for their anticancer properties.[4] The structural similarity of this scaffold to known anticancer agents like Seselin, which inhibits the Hypoxia-Inducible Factor (HIF), suggests that this compound and its derivatives could be valuable leads in oncology research.[4]

Neuroprotective Properties

The chromene nucleus is also present in compounds with neuroprotective effects. Research into 2,2-dimethylbenzopyran derivatives has shown their potential to protect neurons in models of oxygen-glucose deprivation.[7] The carboxylic acid functionality of the title compound could be leveraged to improve solubility and target engagement in the development of new treatments for neurodegenerative diseases.

Visualizing a Potential Mechanism of Action: A Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which a 2,2-dimethyl-2H-chromene derivative might exert its therapeutic effects, for instance, by inhibiting a key kinase in a cancer-related signaling pathway.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. researchgate.net [researchgate.net]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Technical Guide: Solubility Profiling of 2,2-Dimethyl-2H-chromene-6-carboxylic Acid

[1][2][3][4][5]

Executive Summary

Compound Identity: 2,2-Dimethyl-2H-chromene-6-carboxylic acid (CAS: 34818-56-9), also known as Anofinic acid .[1][2][3][4][5] Relevance: This compound represents a privileged scaffold in medicinal chemistry, combining a lipophilic benzopyran (chromene) tail with a polar carboxylic acid head.[1][2][3][4][5] It serves as a key intermediate in the synthesis of retinoids, anti-viral agents, and specific alkaloids found in Piper species.[1][2][3][4][5]

The Challenge: Solubility is the rate-limiting step in both chemical synthesis and biological assay development for this class of compounds.[1][2][3][4][5] Its amphiphilic nature—possessing a moderately high LogP (~2.[1][2][3][4][5]8) yet an ionizable acidic group—requires a nuanced solvent strategy.[1][2][3][4][5] This guide provides a scientifically grounded approach to solubilizing, analyzing, and processing this compound.

Physicochemical Profiling & Mechanism

To predict solubility behavior without trial-and-error, we must analyze the molecular interaction potential.[1][2][3][4][5]

Structural Analysis[1][2][3][4][5][6]

-

Lipophilic Domain: The 2,2-dimethyl-2H-chromene ring provides significant hydrophobic character.[1][2][3][4][5] The gem-dimethyl group adds steric bulk, disrupting crystal packing efficiency compared to planar chromenes, which generally enhances solubility in organic solvents.[1][2][3][4][5]

-

Hydrophilic Domain: The C6-carboxylic acid is a hydrogen bond donor (HBD) and acceptor (HBA).[1][2][3][4][5] In non-polar solvents, it tends to form cyclic dimers, artificially increasing apparent lipophilicity.[1][2][3][4][5]

Key Physicochemical Metrics

| Property | Value (Approx) | Implication for Solubility |

| LogP | 2.8 | Moderately lipophilic.[1][2][3][4][5] Preferential solubility in organic solvents over water.[1][2][3][4][5] |

| pKa | ~4.5 | Ionizes at pH > 5.[1][2][3][4][5]5. Solubility in water is pH-dependent (high at pH 7.4, low at pH 1.2).[1][2][3][4][5] |

| Melting Point | 160 °C | High crystal lattice energy.[1][2][3][4][5] Dissolution will likely require energy input (heat/sonication) in borderline solvents.[1][2][3][4][5] |

| H-Bond Donors | 1 (COOH) | Soluble in H-bond accepting solvents (DMSO, Alcohols).[1][2][3][4][5] |

Solubility Landscape: Solvent Selection Matrix

Based on the "Like Dissolves Like" principle and the compound's LogP/pKa profile, the following solvent compatibility matrix is derived.

Predicted Solubility Tiers

| Solvent Class | Solvents | Predicted Solubility | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Disrupts carboxylic acid dimerization; interacts strongly with the aromatic system.[1][2][3][4][5] Ideal for stock solutions.[1][2][3][4][5] |

| Polar Protic | Methanol, Ethanol, IPA | High (>20 mg/mL) | Forms H-bonds with the carboxyl group.[1][2][3][4][5] Good for transfers and reactions. |

| Moderately Polar | THF, Ethyl Acetate, Acetone | Moderate (5-20 mg/mL) | Good general solubility.[1][2][3][4][5] Ethyl Acetate is the preferred extraction solvent.[1][2][3][4][5] |

| Chlorinated | DCM, Chloroform | Moderate-High | Excellent for the chromene core, but may require small % of MeOH to break acid dimers.[1][2][3][4][5] |

| Non-Polar | Hexane, Heptane, Toluene | Low (<1 mg/mL) | The polar carboxyl head group resists solvation.[1][2][3][4][5] Useful only as anti-solvents for crystallization.[1][2][3][4][5] |

| Aqueous | Water (pH < 4) | Insoluble | Uncharged form precipitates.[1][2][3][4][5] |

| Aqueous Buffer | PBS (pH 7.4), 0.1M NaOH | High (as salt) | Deprotonation (COO⁻) renders the molecule water-soluble.[1][2][3][4][5] |

Experimental Protocols

Do not rely on visual estimation.[1][2][3][4][5] Use these validated workflows to determine exact solubility limits for your specific application.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Use this for Formulation and Pre-clinical Profiling.[1][2][3][4][5]

-

Preparation: Weigh 5 mg of this compound into a 2 mL HPLC vial.

-

Addition: Add 500 µL of the target solvent.

-

Saturation: Cap and shake (orbital shaker) at 25°C for 24 hours.

-

Equilibration: Allow the vial to stand for 2 hours to settle undissolved solids.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (nylon binds carboxylic acids).[1][2][3][4][5]

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High Throughput)

Use this for Biological Assays.[1][2][3][4][5]

-

Stock: Prepare a 10 mM stock solution in pure DMSO.

-

Spike: Pipette 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Read: Measure turbidity via Absorbance at 620 nm.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended application (Synthesis, Analysis, or Bioassay).

Figure 1: Decision tree for solvent selection based on experimental requirements. Blue path indicates biological handling; Red indicates synthetic chemistry.[1][2][3][4][5]

Critical Application Notes

Recrystallization Strategy

For purification of crude material (e.g., post-synthesis), exploit the temperature-dependent solubility in alcohols.[1][2][3][4][5]

-

Method: Dissolve the acid in boiling Ethanol (or Methanol). Add water dropwise until turbidity persists, then cool slowly to 4°C.

-

Alternative: Dissolve in minimal Ethyl Acetate; add Hexane until cloudy.

Chromatography (HPLC)

Because of the carboxylic acid moiety, peak tailing is a common issue on C18 columns.[1][2][3][4][5]

Storage

References

-

PubChem. this compound (Anofinic acid) Compound Summary. National Library of Medicine.[1][2][3][4][5] [Link][1][2][3][4][5]

-

Kvach, M. V., et al. Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines.[1][2][3][4][5][6] (Demonstrates solubility/handling of similar carboxyphenyl-chromene systems). Bioconjugate Chemistry. [Link]

Sources

- 1. 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid | C17H20O3 | CID 441962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dimethyl-4-oxochroman-6-carboxylic acid | C12H12O4 | CID 11746130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anofinic acid | C12H12O3 | CID 5319235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 20210196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

cytotoxicity testing of 2,2-Dimethyl-2H-chromene-6-carboxylic acid on cancer cell lines

Application Note: Cytotoxicity Profiling of 2,2-Dimethyl-2H-chromene-6-carboxylic Acid (DMCCA) in Cancer Drug Discovery

Abstract & Introduction

This compound (DMCCA) acts as a critical "privileged scaffold" in medicinal chemistry. Structurally, it serves as the core pharmacophore for third-generation retinoids (e.g., Tamibarotene analogs) and has demonstrated potential in modulating the Hypoxia-Inducible Factor 1 (HIF-1) pathway. Unlike non-specific cytotoxic agents, DMCCA and its derivatives often exhibit cytostatic properties or induce differentiation, making standard cytotoxicity endpoints (like rapid necrosis) insufficient for accurate characterization.

This application note provides a rigorous, self-validating framework for evaluating the cytotoxic and antiproliferative profile of DMCCA. It addresses the specific physicochemical challenges of this lipophilic carboxylic acid—specifically its solubility-dependent bioavailability and pH sensitivity in cell culture media.

Key Biological Targets:

-

Primary: Retinoid X Receptors (RXR) modulation.

-

Secondary: HIF-1

pathway inhibition and Reactive Oxygen Species (ROS) generation.

Compound Management & Preparation

The carboxylic acid moiety of DMCCA (pKa ~4.5) presents unique solubility challenges in physiological buffers. Improper handling leads to micro-precipitation, causing false-negative cytotoxicity data.

Solubility Profile

| Solvent | Solubility Limit | Storage Stability (-20°C) | Notes |

| DMSO | >50 mM | 6 Months | Preferred stock solvent. |

| Ethanol | ~10 mM | 1 Month | Evaporation risk affects concentration. |

| PBS (pH 7.4) | <100 | Unstable | Requires pre-dissolution in DMSO. |

| Culture Media | <50 | Immediate Use | Protein binding (BSA/FBS) stabilizes solution. |

Stock Solution Protocol

-

Weighing: Dissolve 10 mg of DMCCA (MW: 204.22 g/mol ) in 2.45 mL of anhydrous DMSO to create a 20 mM Master Stock .

-

Clarification: Vortex for 60 seconds. If visual turbidity persists, sonicate at 37°C for 5 minutes.

-

Aliquot: Dispense into amber glass vials (light sensitive) to avoid freeze-thaw cycles.

-

Working Solution: Dilute the Master Stock 1:1000 in culture media immediately before dosing to achieve the highest test concentration (e.g., 20

M at 0.1% DMSO).

Critical Control: Always include a "Vehicle Control" containing the exact % v/v of DMSO used in the highest drug concentration (typically 0.1% - 0.5%).

Experimental Design: The "Why" and "How"

To distinguish between cytotoxicity (cell killing) and cytostasis (growth arrest)—a common feature of chromene derivatives—we utilize a dual-assay approach.

Cell Line Selection

-

MCF-7 (Breast): High sensitivity to ROS-inducing agents and retinoids.

-

HepG2 (Liver): Metabolic competence (evaluates if DMCCA requires bioactivation).

-

A549 (Lung): Standard model for HIF-1 pathway evaluation.

Experimental Workflow Diagram

Figure 1: Decision-matrix workflow for evaluating DMCCA cytotoxicity, emphasizing quality control at the solubility stage.

Protocol 1: Metabolic Competence Assay (MTT/MTS)

This assay measures mitochondrial dehydrogenase activity as a proxy for cell viability. Since DMCCA may affect mitochondrial function (ROS generation), MTS is preferred over MTT as it does not require solubilization of formazan crystals, reducing handling errors.

Step-by-Step Methodology:

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to ensure log-phase growth.

-

Self-Validation: Leave column 1 as "Blank" (Media only) and Column 12 as "Positive Control" (10

M Doxorubicin).

-

-

Treatment: Remove old media. Add 100

L of fresh media containing DMCCA (0, 1, 5, 10, 25, 50, 100-

Note: Ensure DMSO concentration is constant (e.g., 0.5%) across all wells.

-

-

Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

. -

Readout: Add 20

L MTS reagent. Incubate 1–4 hours. Measure absorbance at 490 nm. -

Calculation:

Protocol 2: Mechanistic Validation (Annexin V/PI Flow Cytometry)

Chromene derivatives often induce apoptosis via the intrinsic (mitochondrial) pathway. This protocol differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Step-by-Step Methodology:

-

Treatment: Treat cells in 6-well plates with DMCCA at the IC

and 2 -

Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Crucial: Do not over-trypsinize, as this strips phosphatidylserine receptors.

-

Staining: Wash cells in cold PBS. Resuspend in 1X Binding Buffer. Add 5

L Annexin V-FITC and 5 -

Acquisition: Analyze via Flow Cytometer within 1 hour.

-

Gating Strategy:

-

Q1 (UL): Necrotic (PI positive only).

-

Q2 (UR): Late Apoptotic (Double positive).

-

Q3 (LL): Live (Double negative).

-

Q4 (LR): Early Apoptotic (Annexin V positive only).

-

Mechanistic Pathway Visualization

Understanding the downstream effects of DMCCA is vital for interpreting data. The diagram below illustrates the hypothesized mechanism where the chromene scaffold induces ROS stress and modulates Bcl-2 family proteins.

Figure 2: Hypothesized Mechanism of Action. DMCCA triggers dual-pathway stress via receptor modulation and ROS generation, converging on mitochondrial apoptosis.

References

-

Cheng, Y., et al. (2023).[1] "2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII."[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Nakamura, H., et al. (2006). "Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Kemnitzer, W., et al. (2008). "Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. "this compound (Anofinic Acid)." National Center for Biotechnology Information.

Sources

Application Note & Protocols: 2,2-Dimethyl-2H-chromene-6-carboxylic Acid as a Versatile Scaffold for Organic Synthesis and Drug Discovery

Abstract

The 2,2-dimethyl-2H-chromene moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and biologically active compounds.[1][2] Its inherent structural features often confer favorable interactions with various biological targets. This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 2,2-Dimethyl-2H-chromene-6-carboxylic acid as a versatile building block. We will explore its core reactivity, provide validated, step-by-step protocols for key synthetic transformations, and discuss its application in the synthesis of high-value molecules, including cannabinoid analogs and diverse compound libraries for screening.

Introduction: The Strategic Value of the Chromene Scaffold

The 2H-chromene heterocycle is a cornerstone in the architecture of numerous natural products, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3] The specific derivative, this compound (also known as Anofinic acid[4]), offers a unique synthetic advantage by combining this privileged chromene core with a strategically placed carboxylic acid functional group. This "handle" allows for a diverse array of chemical modifications, making it an ideal starting point for generating libraries of novel compounds. The gem-dimethyl group at the C2 position enhances metabolic stability by preventing epoxidation, a common metabolic pathway for related chromene structures.

This guide is structured to provide not just procedural steps, but the underlying chemical logic, enabling scientists to adapt and innovate upon these foundational methods.

Core Reactivity & Synthetic Pathways

The primary site of reactivity on this compound is the carboxyl group. This allows for several high-yield, robust transformations that are central to modern organic synthesis and medicinal chemistry. The principal synthetic routes involve the conversion of the carboxylic acid into amides, esters, and other functional groups or bioisosteres.

Caption: Figure 1: Primary synthetic pathways from the core building block.

Application I: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry, present in over 25% of all commercial drugs.[5] The direct coupling of this compound with a diverse range of primary and secondary amines provides a rapid route to novel chemical entities.

Causality Behind Reagent Choice

The selection of a coupling reagent is critical and depends on the properties of the amine.

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Ideal for coupling with less nucleophilic or sterically hindered amines. It works by forming a highly reactive activated ester, minimizing side reactions and racemization in chiral amines.[6]

-

EDC/DIC (Carbodiimides): Cost-effective and widely used. N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification. N,N'-Dicyclohexylcarbodiimide (DCC) forms an insoluble urea that can be filtered off, but it is a known skin sensitizer.

-

Additives (HOBt, DMAP): 1-Hydroxybenzotriazole (HOBt) is often added with carbodiimides to suppress side reactions and reduce racemization. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst, particularly in esterifications.[7]

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is robust for a wide range of amines, including those that are electron-deficient or sterically demanding.[8]

Workflow Overview

Caption: Figure 2: Workflow for HATU-mediated amide coupling.

Materials and Reagents

| Reagent | M.W. | Equivalents | Purpose |

| This compound | 204.22 | 1.0 | Starting Material |

| Amine (Primary or Secondary) | Varies | 1.1 | Coupling Partner |

| HATU | 380.23 | 1.2 | Coupling Reagent |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | Non-nucleophilic Base |

| N,N-Dimethylformamide (DMF), Anhydrous | 73.09 | - | Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent |

| Saturated NaCl solution (brine) | - | - | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Drying Agent |

| Silica Gel | - | - | Stationary Phase for Chromatography |

Step-by-Step Methodology

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.1 eq).

-

Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution with respect to the carboxylic acid).

-

Add DIPEA (3.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add HATU (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 5x the volume of DMF).

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Application II: Esterification

Ester derivatives are valuable for modulating properties like lipophilicity and cell permeability. The carboxylic acid of our building block can be readily converted to its corresponding esters.

Protocol 2: Steglich Esterification with a Sterically Hindered Alcohol

The Steglich esterification is a mild and efficient method for forming esters, particularly with secondary or tertiary alcohols where acid-catalyzed methods might fail or cause side reactions.[7] The use of DCC as a dehydrating agent and a catalytic amount of DMAP is key to its success.

Materials and Reagents

| Reagent | M.W. | Equivalents | Purpose |

| This compound | 204.22 | 1.0 | Starting Material |

| Alcohol (e.g., tert-Butanol) | Varies | 1.5 | Coupling Partner |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.2 | Dehydrating Agent |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | Catalyst |

| Dichloromethane (DCM), Anhydrous | 84.93 | - | Solvent |

Step-by-Step Methodology

-

In an oven-dried flask, dissolve this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-6 hours.

-

Self-Validation: Monitor the reaction by TLC. The formation of the DCU precipitate is a strong indicator of reaction progress.

-

Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.

-

Filter off the DCU precipitate through a pad of Celite, washing the filter cake with cold DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude ester by flash column chromatography.

Application III: Synthesis of Cannabinoid-like Scaffolds

The chromene ring is a core component of many cannabinoids, such as Cannabichromene (CBC). While not a direct precursor to natural cannabinoids like CBD or THC, this compound can be used to synthesize analogs and derivatives for biological evaluation.[9][10] For instance, the carboxylic acid can be coupled with various phenolic fragments or other side chains to explore structure-activity relationships (SAR) in cannabinoid receptor modulation.

Example Synthetic Target: Coupling the acid with olivetol (5-pentylbenzene-1,3-diol) under specific conditions could, in principle, lead to the core structure of certain cannabinoid acids, although this is a non-trivial transformation requiring specific catalytic systems. A more direct application is the synthesis of amides and esters that mimic the overall topology of cannabinoids.

Table 1: Example Derivatives and Potential Applications

| Derivative Class | Example Structure (R=) | Synthetic Method | Potential Application / Rationale |

| Amides | -N(H)-CH₂-Ph | Protocol 1 | Probing hydrophobic pockets in target proteins. |

| Amides | -N(H)-(CH₂)₂-OH | Protocol 1 | Introduce hydrogen bond donors to improve solubility and target engagement. |

| Esters | -O-CH(CH₃)₂ | Protocol 2 | Increase lipophilicity for enhanced membrane permeability. |

| Bioisosteres | Tetrazole attached at C6 | Multi-step | Mimic the acidity and H-bonding of the carboxylic acid with improved metabolic stability.[11] |

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemists. Its privileged chromene core, combined with a readily derivatizable carboxylic acid handle, provides a robust platform for the rapid generation of diverse and novel small molecules. The protocols detailed herein for amide and ester formation are foundational, reliable, and adaptable for a wide range of substrates, empowering researchers to explore new chemical space in their drug discovery and development programs.

References

-

Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Amino Acid-Promoted Synthesis of 2H-Chromenes. (n.d.). ChemRxiv. Retrieved February 2, 2026, from [Link]

-

Catalytic Synthesis of 2H-Chromenes. (2015). MSU Chemistry. Retrieved February 2, 2026, from [Link]

-

One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2023). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

- Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use. (2023). Google Patents.

-

Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Anofinic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. (2006). ResearchGate. Retrieved February 2, 2026, from [Link]

-

A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Esterification--Making Esters from Carboxylic Acids. (2019). YouTube. Retrieved February 2, 2026, from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

-

Update on synthesis strategies and biological studies of these emerging cannabinoid analogs. (2023). ChemRxiv. Retrieved February 2, 2026, from [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved February 2, 2026, from [Link]

-

5 Structures of some anti-microbial 2,2-dimethyl-2H-chromene derivatives. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Direct amide formation from unactivated carboxylic acids and amines. (2011). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Novel Synthesis of C-Methylated Phytocannabinoids Bearing Anti-inflammatory Properties. (2022). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

-

Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. (2022). ACS Publications. Retrieved February 2, 2026, from [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2017). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Reactions of Carboxylic Acids: Esterification Using Diazomethane. (2017). YouTube. Retrieved February 2, 2026, from [Link]

-

DNA-Compatible Organic Reactions. (n.d.). Science of Synthesis. Retrieved February 2, 2026, from [Link]

-

Coumarin–Dithiocarbamate Derivatives as Biological Agents. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Multigram scale synthesis of synthetic cannabinoid metabolites. (n.d.). DiVA portal. Retrieved February 2, 2026, from [Link]

-

Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond. (2021). YouTube. Retrieved February 2, 2026, from [Link]

-

Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. (2022). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Anofinic acid | C12H12O3 | CID 5319235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Characterization of 2,2-Dimethyl-2H-chromene-6-carboxylic Acid (Anofinic Acid)

Executive Summary & Biological Context

2,2-Dimethyl-2H-chromene-6-carboxylic acid (CAS: 34818-56-9), also known as Anofinic Acid , represents a critical pharmacophore in medicinal chemistry. It serves as a structural scaffold for retinoid-like modulators and anti-inflammatory agents .

Unlike simple flavonoids, the specific 2,2-dimethyl-2H-chromene core confers unique lipophilicity and rigid stereoelectronic properties that mimic the polyene chain of retinoic acid. This allows the molecule to interact with nuclear receptors (RAR/RXR) and modulate inflammatory pathways (COX-2/iNOS).

Why Test This Compound?

-

Retinoid Signaling: It acts as a template for synthetic retinoids (e.g., CD437 analogs) which can induce apoptosis in leukemia cells independent of classical receptor activation.[1]

-

Anti-Inflammatory Potency: The carboxylic acid moiety at position 6, combined with the lipophilic tail, mimics non-steroidal anti-inflammatory drugs (NSAIDs), potentially inhibiting prostaglandin synthesis.

-

Metabolic Relevance: It is structurally related to endogenous Vitamin E metabolites (

-CEHC), suggesting potential antioxidant or cytoprotective roles.

Chemical Handling & Preparation

Critical Causality: The 2H-chromene double bond is susceptible to oxidative degradation. The carboxylic acid group requires pH adjustment for aqueous solubility.[2]

| Parameter | Specification |

| Molecular Weight | 204.22 g/mol |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) |

| Solubility Limit | ~50 mM in DMSO; <1 mM in PBS (pH 7.4) |

| Storage | -20°C, Desiccated, Protected from Light (Amber vials) |

Stock Solution Protocol (10 mM)

-

Weigh 2.04 mg of compound.[3]

-

Dissolve in 1.0 mL of anhydrous DMSO (biotech grade, >99.9%).

-

Vortex for 30 seconds. If particulate remains, sonicate at 37°C for 5 minutes.

-

QC Step: Verify clarity. Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

Assay 1: Nuclear Receptor Transactivation (Retinoid Pathway)

Objective: Determine if the compound acts as an agonist or antagonist of Retinoic Acid Receptors (RAR) or Retinoid X Receptors (RXR). Mechanism: The compound mimics the hydrophobic domain of All-Trans Retinoic Acid (ATRA), potentially bridging the ligand-binding pocket of the nuclear receptor.

Experimental Workflow Diagram

Caption: Workflow for RARE-Luciferase reporter assay to detect retinoid activity.

Detailed Protocol

Materials:

-

HEK293T cells.

-

RARE-Luc reporter plasmid (containing Retinoic Acid Response Elements).

-

Control Agonist: All-Trans Retinoic Acid (ATRA, 1 µM).

-

Control Antagonist: AGN 193109.

Steps:

-

Seeding: Plate HEK293T cells at

cells/well in a white 96-well plate. Incubate overnight. -

Transfection: Cotransfect cells with 100 ng RARE-Luc plasmid and 10 ng Renilla luciferase (normalization control) using Lipofectamine. Incubate 6 hours.

-

Treatment:

-

Remove transfection media.

-

Add fresh media containing the test compound (0.1, 1, 10, 50, 100 µM).

-

Agonist Mode: Compound alone.

-

Antagonist Mode: Compound + 10 nM ATRA (to test inhibition of signal).

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Detection: Use a Dual-Luciferase Reporter Assay System. Measure Firefly (Signal) and Renilla (Background) luminescence.

-

Analysis: Calculate Fold Induction = (Firefly/Renilla)

/ (Firefly/Renilla)

Validation Criteria:

-

ATRA (Positive Control) must yield >10-fold induction.

-

DMSO (Vehicle) must yield 1.0-fold induction.

Assay 2: Anti-Inflammatory Activity (NO Inhibition)[4]

Objective: Quantify the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.

Relevance: Chromene-6-carboxylic acids inhibit NF-

Signaling Pathway Diagram

Caption: Proposed mechanism of action inhibiting NF-κB mediated NO production.

Detailed Protocol

Materials:

-

RAW 264.7 Macrophage cell line.

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess Reagent (Sulfanilamide + NED).

Steps:

-

Seeding: Plate RAW 264.7 cells at

cells/mL in 96-well plates. Allow adherence (4 hours). -

Pre-treatment: Add test compound (1–50 µM) 1 hour before LPS challenge. This ensures the compound is intracellular before the signaling cascade begins.

-

Note: Keep DMSO concentration < 0.1%.

-

-

Stimulation: Add LPS (final conc. 1 µg/mL). Incubate for 18–24 hours.

-

Supernatant Collection: Transfer 100 µL of culture supernatant to a fresh transparent plate.

-

Griess Reaction:

-

Add 50 µL Sulfanilamide solution. Incubate 10 min in dark.

-

Add 50 µL NED solution. Incubate 10 min.

-

-

Readout: Measure Absorbance at 540 nm.

-

Viability Check (Crucial): Perform an MTT/CCK-8 assay on the remaining cells to ensure NO reduction is due to pathway inhibition, not cell death.

Data Calculation:

Assay 3: Apoptosis Induction (Cancer Selectivity)

Objective: Assess if the compound induces apoptosis in leukemia cells (HL-60 or NB4), mimicking the activity of synthetic retinoid CD437.

Protocol Summary:

-

Cells: HL-60 (Human Promyelocytic Leukemia).

-

Treatment: Treat cells with compound (0.1 – 10 µM) for 24 hours.

-

Marker: Caspase-3/7 Glo Assay (Luminescent).

-

Expectation: If the compound mimics CD437, expect a sharp increase in Caspase 3/7 activity at >1 µM, indicating rapid apoptosis.

Data Summary & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | High lipophilicity; Conc. >50 µM | Sonicate stock; Use BSA-containing media to solubilize. |

| High Cell Toxicity | Non-specific membrane disruption | Reduce conc. <10 µM; Verify with LDH release assay. |

| No Retinoid Activity | Compound is a "Scaffold" not "Lead" | Test in Antagonist mode; molecule may block receptor without activating it. |

References

-

Orjala, J., et al. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry. Link

-

Mologni, L., et al. (1999). The novel synthetic retinoid 6-[3-adamantyl-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437) causes apoptosis in acute promyelocytic leukemia cells.[1] Blood. Link

-

Cheng, Y., et al. (2010). Anti-inflammatory chromene derivatives.[4][5][6] ResearchGate. Link

Sources

- 1. The novel synthetic retinoid 6-[3-adamantyl-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437) causes apoptosis in acute promyelocytic leukemia cells through rapid activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anofinic acid | C12H12O3 | CID 5319235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Dimethyl-2H-chromene-6-carboxylic acid

Welcome to the technical support center for the purification of 2,2-Dimethyl-2H-chromene-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable chromene derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in chemical principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is a versatile building block in medicinal chemistry and materials science. Its purification, however, can be challenging due to its specific chemical properties and the nature of the impurities generated during its synthesis. Common synthetic routes, such as the Knoevenagel condensation, can introduce a variety of byproducts and unreacted starting materials that require a systematic purification strategy. This guide will equip you with the knowledge to identify and resolve these purification hurdles effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Crystallization Issues

Question 1: My this compound is not crystallizing, or is "oiling out" of solution. What should I do?

Answer:

"Oiling out" or failure to crystallize is a common issue that typically points to problems with solvent selection, purity of the material, or cooling rate.

-

Causality: The target compound is too soluble in the chosen solvent, even at low temperatures, or the presence of impurities is disrupting the crystal lattice formation. A rapid cooling rate can also favor the formation of a supersaturated oil over an ordered crystal structure.

-

Troubleshooting Steps:

-